molecular formula C15H17N5O3S2 B6458176 3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione CAS No. 2548984-44-5

3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6458176
CAS No.: 2548984-44-5
M. Wt: 379.5 g/mol
InChI Key: NTIKADRHNVFQRT-UHFFFAOYSA-N
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Description

3-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is an organic compound featuring a complex molecular structure. This compound contains a piperazine ring substituted with a thiadiazole group, making it of interest for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step reactions starting from benzothiazole derivatives. A common synthetic route includes the formation of intermediate thiadiazole and piperazine derivatives, followed by a coupling reaction.

Industrial Production Methods: : On an industrial scale, the production of this compound demands meticulous control of reaction conditions to ensure high purity and yield. This involves the use of appropriate solvents, temperature management, and catalyst selection to drive the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes various reactions, including:

  • Oxidation: : It can be oxidized to modify functional groups, enhancing its chemical reactivity.

  • Reduction: : Reduction reactions may be utilized to convert certain functional groups within the molecule.

  • Substitution: : The compound participates in nucleophilic and electrophilic substitution reactions, allowing for further derivatization.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Reagents such as hydrogen gas with a palladium catalyst.

  • Substitution: : Halogenating agents and bases for nucleophilic substitutions, or strong acids for electrophilic substitutions.

Major Products: : Depending on the specific reactions, products may include oxidized derivatives, reduced forms, or various substituted analogs retaining the core structure of the original compound.

Scientific Research Applications

This compound holds significant value in various fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules, potentially useful in materials science and catalysis.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: : Explored for therapeutic applications, possibly serving as a lead compound in drug design and development for its unique pharmacophore.

  • Industry: : Utilized in the production of specialized chemicals and potentially as a component in advanced materials.

Mechanism of Action

The compound’s effects stem from its ability to interact with biological macromolecules. It may target specific enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but typically include enzyme inhibition or receptor modulation, affecting cellular processes.

Comparison with Similar Compounds

Compared to similar compounds, 3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione stands out due to its unique combination of functional groups, which impart distinctive reactivity and biological activity.

Similar Compounds

  • 2-(4-Thiadiazolyl)piperazine derivatives

  • Benzothiazole-based compounds with varying substitutions

  • Other heterocyclic compounds featuring piperazine and thiadiazole moieties

This should provide you with a comprehensive overview of the compound and its various aspects. Need anything more specific or detailed?

Properties

IUPAC Name

3-[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S2/c1-23-10-13-16-15(24-17-13)20-8-6-19(7-9-20)14-11-4-2-3-5-12(11)25(21,22)18-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIKADRHNVFQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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